molecular formula C21H26ClFN4S B4597172 N-{2-[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]ethyl}-N'-(2,3-dimethylphenyl)thiourea

N-{2-[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]ethyl}-N'-(2,3-dimethylphenyl)thiourea

Cat. No.: B4597172
M. Wt: 421.0 g/mol
InChI Key: QAZJMHSZYATHSG-UHFFFAOYSA-N
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Description

N-{2-[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]ethyl}-N'-(2,3-dimethylphenyl)thiourea is a useful research compound. Its molecular formula is C21H26ClFN4S and its molecular weight is 421.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.1550739 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

A study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. The synthesized compounds were evaluated for their antimicrobial, antilipase, and antiurease activities. Notably, some derivatives demonstrated good to moderate antimicrobial activity against test microorganisms, with specific compounds exhibiting antiurease and antilipase activities. This research underscores the potential of such compounds in developing new antimicrobial agents (Başoğlu et al., 2013).

Antiallergy Activity and Serotonin-Selective Reuptake Inhibitors

In a different domain, Walsh et al. (1990) synthesized and evaluated N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides for antiallergy activity. Although no derivatives showed activity in the guinea pig anaphylaxis assay at tested doses, one analogue demonstrated significant inhibition of tritiated mepyramine binding to H1 histaminic receptors, indicating potential antiallergic activity (Walsh et al., 1990).

Novel PETT Analogues and Anti-HIV Studies

Patel et al. (2007) focused on the synthesis of 3,4-dimethoxy phenyl ethyl 1,3,5-triazinyl thiourea derivatives and their antibacterial and anti-HIV activities. The compounds were tested against different microorganisms, and the findings indicated potential antibacterial and anti-HIV activities, emphasizing the role of such compounds in the search for new therapeutic agents (Patel et al., 2007).

Synthesis of Sparfloxacin Derivatives

Gurunani et al. (2022) reported on the synthesis of Sparfloxacin derivatives as antibacterial, antimycobacterial agents with a focus on cytotoxicity investigation. The research provided insights into the development of fluoroquinolone derivatives with improved antibacterial and antimycobacterial activities, highlighting the importance of continued exploration in this field (Gurunani et al., 2022).

Properties

IUPAC Name

1-[2-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]ethyl]-3-(2,3-dimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClFN4S/c1-15-4-3-5-20(16(15)2)25-21(28)24-8-9-26-10-12-27(13-11-26)17-6-7-19(23)18(22)14-17/h3-7,14H,8-13H2,1-2H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZJMHSZYATHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NCCN2CCN(CC2)C3=CC(=C(C=C3)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{2-[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]ethyl}-N'-(2,3-dimethylphenyl)thiourea
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N-{2-[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]ethyl}-N'-(2,3-dimethylphenyl)thiourea
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N-{2-[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]ethyl}-N'-(2,3-dimethylphenyl)thiourea
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N-{2-[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]ethyl}-N'-(2,3-dimethylphenyl)thiourea
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N-{2-[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]ethyl}-N'-(2,3-dimethylphenyl)thiourea
Reactant of Route 6
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N-{2-[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]ethyl}-N'-(2,3-dimethylphenyl)thiourea

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